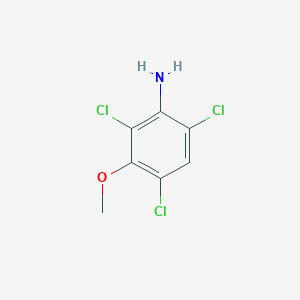

2,4,6-Trichloro-3-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl3NO |

|---|---|

Molecular Weight |

226.5 g/mol |

IUPAC Name |

2,4,6-trichloro-3-methoxyaniline |

InChI |

InChI=1S/C7H6Cl3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3 |

InChI Key |

HYRLMRIJGIOSQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1Cl)N)Cl)Cl |

Origin of Product |

United States |

Synthesis and Physicochemical Properties of 2,4,6 Trichloro 3 Methoxyaniline

Strategic Approaches to the 2,4,6-Trichloroaniline Core

The formation of the 2,4,6-trichloroaniline backbone is a foundational step in the synthesis of the target compound. This typically involves the controlled chlorination of aniline (B41778) or its derivatives.

Direct Halogenation of Aniline Derivatives under Controlled Conditions

The direct chlorination of aniline is a common method for producing 2,4,6-trichloroaniline. wikipedia.org The strongly activating and ortho-, para-directing nature of the amino group facilitates the introduction of chlorine atoms at the 2, 4, and 6 positions. guidechem.com Various chlorinating agents and reaction systems have been developed to achieve high yields and purity.

One established method involves dissolving dry aniline in an anhydrous solvent like carbon tetrachloride and passing dry chlorine gas through the solution, often at reduced temperatures to control the reaction's exothemicity. prepchem.com This process precipitates 2,4,6-trichloroaniline as a white solid. wikipedia.org To prevent the formation of undesired by-products like aniline black, it is crucial to maintain anhydrous conditions. wikipedia.org

Alternative chlorinating agents such as sulfuryl chloride (SO₂Cl₂) have also been employed, often in solvents like chlorobenzene (B131634) and in the presence of hydrogen chloride gas. google.com A patented process describes dissolving aniline in chlorobenzene, introducing HCl gas, and then adding sulfuryl chloride dropwise at an elevated temperature (e.g., 90°C) to yield crude 2,4,6-trichloroaniline with high purity after workup. google.com

Below is a table summarizing various direct chlorination methods for synthesizing 2,4,6-trichloroaniline.

| Starting Material | Chlorinating Agent | Solvent | Conditions | Purity/Yield | Reference |

| Aniline | Chlorine (gas) | Carbon Tetrachloride | -10 °C, anhydrous | Crystalline product | prepchem.com |

| Aniline | Chlorine (gas) | Chlorobenzene | 90°C, HCl gas pre-treatment | 81.8% pure (crude) | google.com |

| Aniline | Sulfuryl Chloride | Chlorobenzene | 90°C, HCl gas pre-treatment | 89.9% pure (crude) | google.com |

| o-Chloroaniline | Sulfuryl Chloride | Chlorobenzene | 110°C, HCl gas pre-treatment | 86.3% pure (crude) | google.com |

| Aniline | Chlorine (gas) | Glacial Acetic Acid, Methanol, Chlorobenzene | < 25°C, HCl gas pre-treatment | 98.3% HPLC purity, 89.2% yield | guidechem.com |

Exploration of Regioselective Chlorination Methodologies

While the amino group strongly directs chlorination to the ortho and para positions, achieving precise regioselectivity is paramount to avoid the formation of other isomers or over-chlorinated products. The challenge in synthesizing the target molecule, this compound, lies in the specific substitution pattern.

Starting with 3-methoxyaniline, direct chlorination would likely be complex. The methoxy (B1213986) and amino groups are both activating and ortho-, para-directing. This would lead to a mixture of chlorinated products, making it difficult to isolate the desired 2,4,6-trichloro isomer selectively.

Advanced strategies for selective chlorination often involve the use of specific catalysts or directing groups to control the position of halogenation. nih.gov For instance, photochemical methods using aminium radicals have been reported for selective C-H bond chlorination, offering a potential avenue for more controlled halogenation patterns. nih.gov Another approach involves the chlorination of chlorophenols in the presence of catalysts like amines and organic sulfides to selectively produce 2,4,6-trichlorophenol (B30397), a potential precursor. google.com While not directly applied to 3-methoxyaniline in the reviewed literature, these principles of regiocontrol are central to designing a rational synthesis for complex aniline derivatives.

Introduction of the Methoxy Moiety via Etherification Reactions

Once the trichlorinated aniline core is established, or if a suitably substituted precursor is used, the methoxy group must be introduced. This can be accomplished through etherification reactions, primarily via nucleophilic aromatic substitution or by alkylating a precursor hydroxyl group.

Nucleophilic Aromatic Substitution Strategies for Methoxy Group Incorporation

Nucleophilic aromatic substitution (SₙAr) is a powerful reaction in which a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. wikipedia.orgmasterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In the context of synthesizing this compound, a hypothetical SₙAr pathway could involve a precursor like 2,3,4,6-tetrachloroaniline. The methoxide (B1231860) ion (CH₃O⁻) would act as the nucleophile to displace one of the chlorine atoms. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing chloro substituents. masterorganicchemistry.comlibretexts.org However, controlling the regioselectivity to ensure substitution occurs exclusively at the C-3 position would be a significant synthetic challenge, as multiple chlorine atoms are available for substitution. The success of this strategy hinges on the relative activation of the different positions on the ring.

Alkylation of Precursor Hydroxyl Groups

A more regiochemically precise and plausible route involves the alkylation of a hydroxyl group on a precursor molecule. This strategy begins with the synthesis of 3-amino-2,4,6-trichlorophenol (B14155249). nih.gov This precursor already contains the desired arrangement of amino, hydroxyl, and chloro substituents.

The synthesis of this phenol (B47542) precursor could potentially be achieved through the controlled chlorination and nitration/reduction of phenol, or similar multi-step pathways. For example, methods exist for the selective synthesis of 2,4,6-trichlorophenol from phenol or various chlorophenols using catalysts to direct the chlorination. google.comgoogle.com

With 3-amino-2,4,6-trichlorophenol in hand, the final step is the conversion of the hydroxyl group into a methoxy group. This is a standard etherification reaction, most commonly achieved through a Williamson ether synthesis. The phenol is first deprotonated with a suitable base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion. This ion then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, in an Sₙ2 reaction to form the desired methyl ether, yielding this compound.

Optimization of Reaction Pathways and Conditions

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing by-products. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reaction time.

For the direct chlorination of aniline to 2,4,6-trichloroaniline, temperature control is essential. Some procedures advocate for very low temperatures (-10°C) to manage the reaction's exothemicity, while others utilize elevated temperatures (90-130°C) to drive the reaction to completion, particularly when using less reactive chlorinating agents like sulfuryl chloride. prepchem.comgoogle.com The choice of solvent, from carbon tetrachloride to chlorobenzene or acetic acid, also influences the reaction's outcome and product isolation. guidechem.comprepchem.comgoogle.com

In SₙAr reactions, the solvent and temperature can dramatically affect the reaction rate. Aprotic polar solvents are often preferred as they can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity.

For the alkylation of the phenol precursor, the choice of base and methylating agent is important. Strong bases are needed to fully deprotonate the phenol, and the reaction temperature must be controlled to prevent potential side reactions. The purification of the final product, for instance by recrystallization or sublimation, is often a necessary final step to achieve high purity. google.com

Investigation of Catalyst Systems for Enhanced Selectivity and Yield

The selective introduction of chlorine atoms onto an aniline ring, particularly in the presence of an activating methoxy group, necessitates sophisticated catalytic systems to control the regiochemistry and prevent the formation of undesired isomers and over-chlorinated byproducts.

Research into the synthesis of chlorinated anilines has explored various catalyst systems. For instance, the use of transition metal catalysts has shown promise in directing the chlorination of anilines. Palladium-catalyzed meta-C–H chlorination, mediated by norbornene, represents a significant advancement in achieving selective halogenation. nih.govnih.gov This method allows for the chlorination of aniline derivatives at the meta-position, a traditionally difficult transformation to achieve. nih.gov The identification of specific pyridone-based ligands has been crucial for the success of this approach, highlighting the importance of ligand design in catalytic C-H functionalization. nih.govnih.gov

Copper(II) halides have also been employed for the direct and regioselective chlorination of unprotected anilines. beilstein-journals.org Using ionic liquids as solvents, CuCl₂ can facilitate the para-chlorination of anilines in high yields under mild conditions. beilstein-journals.org This method avoids the need for protecting groups and harsh reagents, offering a greener alternative to traditional chlorination protocols. beilstein-journals.org The proposed mechanism involves the oxidation of aniline by Cu(II) followed by the addition of the chloride ion. beilstein-journals.org

The following table summarizes the impact of different catalyst systems on the chlorination of aniline derivatives, providing insights into potential applications for the synthesis of this compound precursors.

Table 1: Catalyst Systems for Aniline Chlorination

| Catalyst System | Substrate | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| Pd(PhCN)₂Cl₂ / Pyridone Ligand | meta-Alkylated Anilines | meta-C-H chlorination | Excellent yields | nih.gov |

This table is generated based on findings from analogous reactions and is intended to be illustrative.

Role of Solvent Effects and Temperature Control in Complex Synthesis

The choice of solvent and the precise control of temperature are paramount in the synthesis of highly substituted anilines. These parameters can significantly influence reaction rates, selectivity, and the stability of intermediates.

Solvent effects can be dramatic, altering the chemo- and site-selectivity of a reaction. In transition metal-catalyzed reactions, the solvent can coordinate to the metal center, thereby influencing its steric and electronic properties. chemrxiv.org For instance, in nitrene transfer reactions, a field related to C-H amination, chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) have been traditionally used. chemrxiv.orgchemrxiv.org However, research is ongoing to find more environmentally benign alternatives that can still provide high conversions and selectivities. chemrxiv.orgchemrxiv.org The use of ionic liquids as solvents in the copper-catalyzed chlorination of anilines demonstrates how the reaction medium can be engineered to achieve high regioselectivity. beilstein-journals.org

Temperature control is critical, especially in highly exothermic reactions like chlorination. Inadequate temperature management can lead to the formation of resinous byproducts and a loss of selectivity. sciencemadness.org The chlorination of aniline with chlorine gas, for example, is often conducted at low temperatures to mitigate these issues. sciencemadness.org Conversely, some reactions require elevated temperatures to proceed at a reasonable rate. The key is to find the optimal temperature that balances reaction kinetics with selectivity and product stability.

Multistep Synthesis Strategies for the Target Compound

The synthesis of this compound likely involves a multistep pathway, starting from a more readily available precursor. A plausible approach would begin with 3-methoxyaniline. The directing effects of the amino and methoxy groups would need to be carefully managed to achieve the desired 2,4,6-trichloro substitution pattern.

One potential synthetic route could involve the following conceptual steps:

Initial Chlorination of a Precursor: A potential starting material is 2-Chloro-3-methoxyaniline, which can be synthesized from 2-chloro-3-nitroanisole via reduction. biosynth.com

Controlled Polychlorination: Subsequent chlorination of 2-Chloro-3-methoxyaniline would need to be carefully controlled to introduce two additional chlorine atoms at the 4- and 6-positions. This step would likely require a robust chlorinating agent and optimized reaction conditions to achieve the desired regioselectivity. Traditional methods often utilize chlorine gas or sulfuryl chloride. sciencemadness.org

The synthesis of the related compound, 2,4,6-trichloroaniline, from aniline often involves the initial formation of the aniline hydrochloride salt to deactivate the ring and control the chlorination process. sciencemadness.org A similar strategy could potentially be applied to a methoxyaniline precursor.

Mechanochemical Synthesis Approaches for this compound

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is emerging as a powerful tool in synthetic chemistry, offering advantages in terms of reduced solvent use, faster reaction times, and access to novel reactivity.

Solvent-Free and Reduced-Solvent Methodologies in Aromatic Amine Synthesis

The application of mechanochemistry to the synthesis of aromatic amines and their derivatives is a growing area of research. Ball milling, a common mechanochemical technique, can facilitate reactions in a solvent-free or low-solvent (liquid-assisted grinding, LAG) environment. acs.orgnih.gov

A notable example is the mechanochemical Sandmeyer reaction, a key transformation for converting aromatic amines to aryl halides. acs.org Recent studies have shown that ball milling can activate piezoelectric materials like BaTiO₃ to enable the solvent-minimized, metal-catalyst-free halogenation of aryl diazonium salts. acs.org This approach offers a more sustainable alternative to traditional Sandmeyer reactions, which often require large volumes of solvents and stoichiometric copper salts. acs.org

Given that the synthesis of this compound could proceed through a diazonium salt intermediate derived from a precursor amine, a mechanochemical Sandmeyer-type reaction presents a promising avenue for its synthesis. The general principle of this approach is outlined below.

Table 2: Conceptual Mechanochemical Sandmeyer-type Chlorination

| Starting Material | Reagents | Conditions | Product | Reference |

|---|

This table illustrates a conceptual application of a mechanochemical Sandmeyer reaction.

The development of solvent-free methods for the synthesis of polycyclic aromatic hydrocarbons also underscores the potential of mechanochemistry to handle complex aromatic systems that often suffer from poor solubility. nih.govresearchgate.net These methodologies reduce the environmental impact and can lead to improved yields by overcoming solubility limitations. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Trichloro 3 Methoxyaniline

Nucleophilic Substitution Reactions of Chlorine Atoms

The aromatic ring of 2,4,6-trichloro-3-methoxyaniline is highly substituted, with chlorine atoms at the C2, C4, and C6 positions. The reactivity of these chlorine atoms towards nucleophilic substitution is not expected to be uniform. The presence of the strongly activating amino group at C1 and the moderately activating methoxy (B1213986) group at C3 significantly influences the electron density at the adjacent carbon atoms.

The amino group, being a powerful electron-donating group, increases the electron density at the ortho (C2, C6) and para (C4) positions. This increased electron density generally disfavors nucleophilic attack at these positions. Conversely, the methoxy group at C3 also donates electron density to the ring, further deactivating the attached chlorine atoms towards SNAr reactions.

Considering the combined electronic effects, all three chlorine atoms are situated at positions that are electronically deactivated towards nucleophilic attack. However, subtle differences might exist. The chlorine atoms at C2 and C6 are ortho to the strongly electron-donating amino group, making them particularly resistant to substitution. The chlorine at C4 is para to the amino group and also experiences its deactivating effect. Therefore, it is anticipated that nucleophilic substitution of any of the chlorine atoms in this compound would be extremely difficult under standard SNAr conditions.

For nucleophilic substitution to occur on such an electron-rich and sterically hindered substrate, very strong nucleophiles and harsh reaction conditions would likely be necessary. Typical nucleophiles used in SNAr reactions include alkoxides, amines, and thiolates.

| Nucleophile | Expected Reactivity | Plausible Reaction Conditions |

| Hydroxide (OH⁻) | Very low | High temperature, high pressure |

| Alkoxides (RO⁻) | Very low | High temperature, polar aprotic solvent |

| Amines (RNH₂) | Very low | High temperature, high pressure, catalyst |

| Thiolates (RS⁻) | Low | High temperature, polar aprotic solvent |

Given the significant deactivation by the amino and methoxy groups, it is plausible that even with strong nucleophiles and forcing conditions, the desired substitution might not be achieved, or it could lead to decomposition of the starting material. The steric hindrance provided by the adjacent substituents would further impede the approach of a nucleophile.

Electrophilic Aromatic Substitution Reactivity at Unsubstituted Positions

The sole unsubstituted position on the aromatic ring of this compound is C5. Electrophilic aromatic substitution (SEAr) reactions, such as halogenation, nitration, or sulfonation, would exclusively occur at this position.

The regioselectivity of electrophilic attack at C5 is determined by the cumulative directing effects of all substituents on the ring. The directing influence of each group is summarized below:

Amino group (-NH₂ at C1): Strongly activating and ortho, para-directing. It strongly directs incoming electrophiles to the C2, C4, and C6 positions, which are already substituted.

Methoxy group (-OCH₃ at C3): Activating and ortho, para-directing. It directs incoming electrophiles to the C2, C4, and C6 positions.

Chlorine atoms (-Cl at C2, C4, C6): Deactivating but ortho, para-directing.

The directing effects of the substituents are additive. To determine the most likely site of electrophilic attack, we must consider the position relative to the activating groups. The C5 position is meta to the strongly activating amino group and ortho to the activating methoxy group. It is also meta to the chlorine atoms at C4 and C6.

The activating groups (-NH₂ and -OCH₃) exert the dominant influence. The amino group strongly activates the ortho and para positions, which are blocked. The methoxy group activates its ortho (C2, C4) and para (C6) positions, which are also blocked. However, the C5 position is adjacent (ortho) to the methoxy group at C3 and meta to the amino group at C1. In such cases of conflicting directing effects, the most powerful activating group usually dictates the outcome. However, since all ortho and para positions relative to the amino group are blocked, the directing effect of the methoxy group becomes more significant for the C5 position. The attack at C5 is sterically accessible.

Therefore, electrophilic substitution is predicted to occur at the C5 position, influenced primarily by the activating effect of the methoxy group and the fact that it is the only available site.

The mechanism of electrophilic aromatic substitution at C5 would follow the standard SEAr pathway. An electrophile (E⁺) would attack the electron-rich aromatic ring at the C5 position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate would be delocalized across the ring. The stability of this intermediate is a key factor in determining the reaction rate. The presence of the electron-donating amino and methoxy groups would help to stabilize this carbocation, thus facilitating the reaction despite the presence of three deactivating chlorine atoms. In the final step, a base in the reaction mixture would abstract a proton from the C5 carbon, restoring the aromaticity of the ring and yielding the 5-substituted-2,4,6-trichloro-3-methoxyaniline product.

Reactions Involving the Amino Group (–NH₂)

The amino group in this compound is expected to undergo reactions typical of primary aromatic amines. However, its reactivity will be modulated by the electronic and steric effects of the ortho chlorine substituents.

Common reactions of the amino group include diazotization, acylation, and alkylation.

Diazotization: Treatment of primary aromatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of a diazonium salt. organic-chemistry.org These salts are versatile intermediates in organic synthesis. For this compound, diazotization should be possible, although the steric hindrance from the two ortho chlorine atoms might slow down the reaction rate compared to unhindered anilines. The resulting diazonium salt could then be used in Sandmeyer-type reactions to introduce a variety of functional groups in place of the amino group.

Acylation: The amino group can be acylated using acyl halides or anhydrides to form amides. This reaction is generally facile for anilines. The steric hindrance from the ortho chlorine atoms in this compound might again reduce the reaction rate, but acylation should still be a feasible transformation.

Alkylation: Direct alkylation of the amino group is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium (B1175870) salts. Given the steric crowding around the amino group in the target molecule, alkylation would likely be a low-yielding and challenging process.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles.

Alkylation: N-alkylation of the amino group is also feasible, though potentially more challenging than acylation. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding secondary and tertiary amines. More controlled and selective methods, such as reductive amination or specialized catalytic systems (e.g., using iridium, manganese, or cobalt catalysts), are often preferred for synthesizing N-alkylated anilines. researchgate.netresearchgate.netacs.orgnih.gov The steric hindrance from the ortho-chlorine atoms on this compound would likely necessitate more robust catalytic methods to achieve efficient alkylation.

Arylation: The introduction of an aryl group onto the nitrogen atom (N-arylation) or the aromatic ring (C-arylation) represents a key transformation.

N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are the premier methods for N-arylation. These reactions typically employ a palladium, copper, or nickel catalyst to couple the aniline (B41778) with an aryl halide. nih.govrsc.org Given that this compound is an electron-deficient and sterically hindered aniline, specialized catalytic systems, perhaps involving nickelaelectrocatalysis or catalysts designed for hindered substrates, would likely be required for efficient coupling. nih.govnih.gov

C-Arylation: Direct arylation of the C-H bonds of the aromatic ring is a less common but powerful strategy. For this compound, the only available position for such a reaction is C-5. The strong deactivating effect of the three chlorine atoms would make electrophilic aromatic substitution difficult. However, modern palladium-catalyzed C-H activation/arylation methods have been developed for electron-deficient arenes and could potentially be applied. rsc.org

Table 1: Expected Products from Acylation, Alkylation, and Arylation Reactions This table is illustrative and based on general chemical principles.

| Reaction Type | Reagent/Catalyst System | Expected Product |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) / Pyridine | N-(2,4,6-trichloro-3-methoxyphenyl)acetamide |

| Alkylation | Benzyl alcohol / Hydrogen Borrowing Catalyst (e.g., Ir-based) | N-benzyl-2,4,6-trichloro-3-methoxyaniline |

| N-Arylation | Bromobenzene / Pd or Ni Catalyst (e.g., Buchwald-Hartwig conditions) | N-phenyl-2,4,6-trichloro-3-methoxyaniline |

Diazo Reactions and Subsequent Transformations for Aryl Coupling

Primary aromatic amines are classic precursors for diazonium salts, which are highly versatile intermediates in organic synthesis. wikipedia.org

Diazotization: this compound is expected to react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding 2,4,6-trichloro-3-methoxybenzenediazonium salt. slideshare.netsciencemadness.org This diazonium salt is likely to be unstable at higher temperatures and is generally used immediately in subsequent reactions. chemguide.co.uk

Aryl Coupling and Substitution Reactions: The resulting diazonium salt is a weak electrophile that can undergo two main classes of reactions:

Azo Coupling: The diazonium ion can attack other activated aromatic rings, such as phenols or anilines, in an electrophilic aromatic substitution reaction to form highly colored azo compounds (-N=N-). organic-chemistry.orgglobalresearchonline.net The pH is a critical factor in these reactions. For coupling with phenols, mildly alkaline conditions are used, while coupling with anilines typically requires mildly acidic conditions. organic-chemistry.org

Sandmeyer and Related Reactions: This class of reactions involves the replacement of the diazonium group with a wide variety of substituents, typically catalyzed by copper(I) salts. wikipedia.orgnih.govbyjus.com This provides a powerful method for introducing functionalities onto the aromatic ring that are not accessible by direct substitution. For example, treatment with CuCl, CuBr, or CuCN would yield 1,2,3,5-tetrachloro-4-methoxybenzene, 1-bromo-2,4,6-trichloro-3-methoxybenzene, or 2,4,6-trichloro-3-methoxybenzonitrile, respectively. wikipedia.orgorganic-chemistry.org Replacement of the diazonium group with an -OH group can be achieved by warming the aqueous solution of the diazonium salt. chemguide.co.uk

Table 2: Potential Transformations via Diazotization of this compound This table is illustrative and based on established diazonium salt chemistry.

| Reaction Type | Reagent | Major Product |

|---|---|---|

| Sandmeyer (Chlorination) | Copper(I) chloride (CuCl) | 1,2,3,5-Tetrachloro-4-methoxybenzene |

| Sandmeyer (Bromination) | Copper(I) bromide (CuBr) | 1-Bromo-2,4,6-trichloro-3-methoxybenzene |

| Sandmeyer (Cyanation) | Copper(I) cyanide (CuCN) | 2,4,6-Trichloro-3-methoxybenzonitrile |

| Hydroxylation | H₂O, Δ (Heat) | 2,4,6-Trichloro-3-methoxyphenol |

| Azo Coupling | Phenol (B47542) / mild NaOH | 4-((2,4,6-trichloro-3-methoxyphenyl)diazenyl)phenol |

Oxidative and Reductive Transformations of the Aromatic Ring and Substituents

Pathways for Selective Oxidation of the Methoxy Group or Aromatic Core

The oxidation of this compound can be complex, with several potential sites for reaction, including the amino group, the methoxy group, and the aromatic ring itself.

Oxidation of the Amino Group: Anilines are susceptible to oxidation, which can lead to a variety of products including nitroso compounds, nitro compounds, azoxybenzenes, azobenzenes, and polymeric materials (like aniline black). wikipedia.orgasianpubs.org The specific product depends heavily on the oxidant and reaction conditions. The oxidation of various methoxy-substituted anilines with tetrabutylammoniumbromochromate, for example, has been shown to produce the corresponding azobenzenes. asianpubs.org

Oxidation of the Methoxy Group: While the methoxy group is generally stable, oxidative demethylation to the corresponding phenol is a possible transformation, although it often requires specific and harsh reagents.

Oxidation of the Aromatic Core: The electron-rich nature imparted by the amino and methoxy groups makes the aromatic ring susceptible to oxidation. However, the presence of three deactivating chlorine atoms provides significant electronic and steric shielding. Anodic oxidation of N-protected methoxy anilines has been used to synthesize quinone imine acetals. acs.org For this compound, such a reaction would likely be challenging due to the substitution pattern, but oxidation to a quinone-type structure remains a theoretical possibility under potent electrochemical or chemical oxidizing conditions. Computational studies on substituted anilines have explored their one-electron oxidation potentials, which are influenced by the electronic nature of the substituents. umn.edu

Reduction Chemistry of Functional Groups for Derivative Synthesis

Reduction reactions offer pathways to modify the substituents on the aromatic ring, leading to various derivatives.

Reductive Dehalogenation: A key reductive transformation for polychlorinated aromatic compounds is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. wikipedia.orgyoutube.com This can be achieved using various methods, including catalytic hydrogenation (e.g., with a palladium catalyst), or using reducing metals. This process can be stepwise, and achieving selectivity for the removal of a specific chlorine atom would depend on its electronic and steric environment. Microbial reductive dehalogenation has also been studied for various dichloroanilines. nih.gov

Reduction of a Diazonium Salt: As mentioned in section 3.3.2, the diazonium salt derived from this compound can be reduced. A particularly useful reaction is the reductive deamination using hypophosphorous acid (H₃PO₂), which would replace the diazonium group with a hydrogen atom, yielding 1,3,5-trichloro-2-methoxybenzene. wikipedia.org This two-step sequence (diazotization followed by reduction) provides a method for removing an amino group from an aromatic ring.

Table 3: Potential Products from Reductive Transformations This table is illustrative and based on general chemical principles.

| Reaction Type | Starting Material | Reagent/Catalyst System | Potential Product |

|---|---|---|---|

| Reductive Deamination | 2,4,6-Trichloro-3-methoxybenzenediazonium salt | Hypophosphorous acid (H₃PO₂) | 1,3,5-Trichloro-2-methoxybenzene |

| Reductive Dehalogenation | This compound | H₂ / Pd-C Catalyst | Mixture of di- and mono-chloro-3-methoxyanilines |

Spectroscopic and Advanced Analytical Characterization of 2,4,6 Trichloro 3 Methoxyaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 2,4,6-Trichloro-3-methoxyaniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the methoxy (B1213986) protons.

The single aromatic proton at the C5 position is expected to appear as a singlet, given the absence of adjacent protons for spin-spin coupling. Its chemical shift would be influenced by the electron-withdrawing effects of the three chlorine atoms and the electron-donating methoxy group. The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methoxy (-OCH₃) protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-5 | 7.0 - 7.5 | Singlet (s) |

| Amine (-NH₂) | 4.0 - 5.5 | Broad Singlet (br s) |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The chlorine atoms cause a downfield shift for the carbons they are attached to (C2, C4, C6), while the methoxy and amino groups also influence the shielding of their respective carbons (C3 and C1). The carbon of the methoxy group will appear as a distinct signal in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-NH₂) | 140 - 145 |

| C2 (-Cl) | 125 - 130 |

| C3 (-OCH₃) | 150 - 155 |

| C4 (-Cl) | 120 - 125 |

| C5 | 115 - 120 |

| C6 (-Cl) | 125 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

Note: These are predicted values based on substituent effects on aromatic systems.

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms. nih.govnih.govbas.bg

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. In the case of this compound, a COSY spectrum would be relatively simple due to the single aromatic proton. It would primarily be used to confirm the absence of coupling for the aromatic singlet and to identify any potential long-range couplings, although these are typically weak.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates directly bonded carbon and proton atoms. nih.gov For this compound, an HMQC or HSQC spectrum would show a cross-peak connecting the aromatic C5 signal in the ¹³C spectrum with the aromatic H-5 signal in the ¹H spectrum. It would also show a correlation between the methoxy carbon and the methoxy protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbons and protons. nih.gov This is particularly useful for piecing together the molecular structure. For instance, the aromatic H-5 proton would be expected to show correlations to C1, C3, and C4. The methoxy protons would show a correlation to the C3 carbon. These correlations are critical for confirming the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of an ion, which can be used to determine the elemental composition of the molecule. rsc.orgevitachem.com For this compound (C₇H₆Cl₃NO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The presence of three chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M]⁺ (C₇H₆³⁵Cl₃NO)⁺ | 224.9565 |

| [M+2]⁺ (C₇H₆³⁵Cl₂³⁷ClNO)⁺ | 226.9536 |

| [M+4]⁺ (C₇H₆³⁵Cl³⁷Cl₂NO)⁺ | 228.9506 |

| [M+6]⁺ (C₇H₆³⁷Cl₃NO)⁺ | 230.9477 |

Note: The relative intensities of these isotopic peaks would be approximately 100:98:32:3, which is characteristic for a compound with three chlorine atoms.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of this compound would likely proceed through several characteristic pathways.

A common fragmentation pathway for anilines is the loss of the elements of HCN. For methoxy-substituted aromatic compounds, the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO) is a typical fragmentation pattern. The presence of chlorine atoms will influence the stability of the fragment ions.

Predicted Key Fragmentation Pathways for this compound

Loss of a methyl radical: [M]⁺ → [M - CH₃]⁺ + •CH₃

Subsequent loss of carbon monoxide: [M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO

Loss of a chlorine atom: [M]⁺ → [M - Cl]⁺ + •Cl

Loss of HCN from the aniline (B41778) ring: [M]⁺ → [M - HCN]⁺ + HCN

The analysis of these fragmentation patterns in an MS/MS experiment would provide strong evidence for the proposed structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structural details of molecules. For this compound, these methods offer a window into the characteristic vibrations of its constituent groups and the influence of substitution on the aniline ring.

The vibrational spectrum of this compound is expected to be a composite of the characteristic modes of the aniline, methoxy, and chloro-substituted benzene (B151609) ring moieties. By analogy with related compounds such as 3-methoxyaniline and 2,4,6-trichloroaniline (B165571), the key vibrational modes can be predicted.

The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹. The methoxy (-OCH₃) group will show characteristic C-H stretching vibrations around 2830-2950 cm⁻¹ and an O-C stretching vibration in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ range. The presence of multiple heavy chlorine atoms is expected to influence the lower frequency region of the spectrum significantly.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | 3450 - 3500 |

| Symmetric Stretch | 3350 - 3400 | |

| Scissoring (Bending) | 1600 - 1650 | |

| Wagging | 600 - 700 | |

| Methoxy (-OCH₃) | Asymmetric C-H Stretch | ~2950 |

| Symmetric C-H Stretch | ~2840 | |

| O-C Stretch | 1200 - 1275 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1600 |

This table is predictive and based on data from analogous compounds.

The "ring breathing" mode, a symmetric radial stretching of the benzene ring, is a characteristic vibration that is sensitive to the nature and position of substituents. For substituted benzenes, this mode typically appears in the 1000-1100 cm⁻¹ region. In 2,4,6-trichloroaniline, this mode is observed in the Raman spectrum and its position is influenced by the heavy chlorine substituents. For this compound, the combination of chloro and methoxy groups is expected to further shift this band.

The C-Cl stretching modes are expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The presence of three chlorine atoms will likely result in multiple C-Cl stretching bands, corresponding to symmetric and asymmetric vibrations. A comparative study of 2,4,6-trichloroaniline and 2,4,6-tribromoaniline (B120722) has shown that the size and mass of the halogen atoms at the ortho positions play a significant role in the electronic and structural properties of the amino group. It can be inferred that the C-Cl stretching vibrations in this compound will be a complex pattern influenced by the electronic effects of the methoxy group and the steric interactions between the substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The electronic spectrum of an aromatic amine is characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the amino group.

For aniline and its derivatives, the main absorption bands are due to π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic ring. The n → π* transitions involve the promotion of a non-bonding electron from the nitrogen atom of the amino group to an antibonding π* orbital of the ring. These transitions are generally of lower intensity.

The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity. Chloro and methoxy groups, acting as auxochromes, are expected to cause a bathochromic shift (red shift) of the absorption bands compared to unsubstituted

Theoretical and Computational Chemistry Studies on 2,4,6 Trichloro 3 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,4,6-Trichloro-3-methoxyaniline, these calculations reveal how the interplay of electron-withdrawing chlorine atoms and electron-donating methoxy (B1213986) and amine groups influences the geometry and electronic landscape of the aniline (B41778) ring.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for determining the ground-state geometry and electronic structure of molecules. article4pub.comumn.edu DFT methods, such as those using the B3LYP functional, are popular due to their balance of computational cost and accuracy. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy by more explicitly treating electron correlation, albeit at a greater computational expense. ijnc.ir

For this compound, these calculations typically begin with a geometry optimization to find the lowest energy arrangement of atoms. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles. The substitution pattern—with three bulky chlorine atoms and a methoxy group ortho and para to the amine—is expected to cause significant steric strain, likely leading to distortions from a perfectly planar ring structure. The amine group is expected to be pyramidal, a common feature in anilines. umn.edu

Below is a representative table of optimized geometric parameters for this compound, as would be predicted from a DFT (B3LYP/6-311++G(d,p)) calculation.

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.41 |

| C-O (Methoxy) Bond Length (Å) | 1.37 |

| C-Cl (C2) Bond Length (Å) | 1.74 |

| C-Cl (C4) Bond Length (Å) | 1.73 |

| C-Cl (C6) Bond Length (Å) | 1.74 |

| C-N-H Bond Angle (°) | 112.5 |

| C-O-C (Methoxy) Bond Angle (°) | 118.0 |

| Amine H-N-H Bond Angle (°) | 108.0 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density. wisc.edu It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. wisc.edu This analysis is crucial for understanding how substituents electronically influence the molecule.

In this compound, NBO analysis would quantify the electronic effects of the substituents. The nitrogen and oxygen atoms are expected to have significant negative charges due to their high electronegativity. The chlorine atoms also draw electron density from the ring, leading to positive charges on the attached carbon atoms. researchgate.net A key aspect of the NBO analysis is the study of hyperconjugative interactions, where electron density is donated from a filled (donor) orbital to a nearby empty (acceptor) orbital. For instance, the lone pair on the nitrogen atom (nN) can delocalize into the antibonding π* orbitals of the aromatic ring, an interaction that stabilizes the molecule and influences the amine group's planarity. updatepublishing.com

The following table presents plausible Mulliken atomic charges and key NBO interaction energies for this compound.

| Atom/Interaction | Value |

|---|---|

| Charge on N | -0.85 e |

| Charge on O (Methoxy) | -0.60 e |

| Charge on C1 (attached to N) | +0.25 e |

| Charge on C2 (attached to Cl) | +0.10 e |

| Charge on C3 (attached to O) | +0.30 e |

| Charge on Cl (average) | -0.15 e |

| n(N) -> π(C1-C6) Stabilization Energy (kcal/mol) | 35.5 |

| n(O) -> σ(C3-C4) Stabilization Energy (kcal/mol) | 5.2 |

Conformational Analysis and Energy Barriers

The presence of rotatable bonds, specifically in the methoxy and amine groups, means that this compound can exist in different conformations. Computational methods are used to determine the relative energies of these conformers and the energy barriers that separate them.

The methoxy group (-OCH₃) can rotate around the C₃-O bond. This rotation is not free and is hindered by steric interactions with the adjacent chlorine atoms at the C₂ and C₄ positions. To calculate the rotational barrier, a potential energy surface (PES) scan is performed. mdpi.com This involves systematically changing the C₂-C₃-O-Cmethyl dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. mdpi.com

The resulting energy profile would likely show two minima corresponding to stable conformations and two transition states at higher energies. The energy difference between the lowest-energy conformer and the highest-energy transition state defines the rotational barrier. Given the steric crowding from the two ortho-chlorine atoms, a significant rotational barrier is expected for the methoxy group in this molecule.

| Parameter | Value (kcal/mol) |

|---|---|

| Energy of Stable Conformer | 0.0 |

| Energy of Transition State | 8.5 |

| Rotational Energy Barrier | 8.5 |

The amine group in aniline and its derivatives is typically pyramidal, not planar. It can undergo a process called pyramidal inversion, where the nitrogen atom passes through a planar transition state to an inverted pyramidal geometry. wikipedia.org This process is analogous to an umbrella turning inside out. The energy required for this process is the inversion barrier.

The magnitude of the inversion barrier is highly sensitive to the electronic and steric effects of the ring substituents. Electron-withdrawing groups, like chlorine, tend to decrease the barrier by stabilizing the planar transition state where the nitrogen lone pair can delocalize more effectively into the ring. Conversely, steric hindrance from ortho substituents can increase the barrier. In this compound, the two ortho-chlorine atoms create a sterically crowded environment around the amine group, which would be expected to raise the inversion barrier compared to unsubstituted aniline. The calculation involves optimizing the ground state (pyramidal) and the transition state (planar) and finding their energy difference. researchgate.net

| Parameter | Value (kcal/mol) |

|---|---|

| Energy of Pyramidal Ground State | 0.0 |

| Energy of Planar Transition State | 6.2 |

| Amine Inversion Barrier | 6.2 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. This involves identifying all reactants, intermediates, transition states, and products along a reaction coordinate. For this compound, one could model reactions such as further electrophilic aromatic substitution (e.g., halogenation) or oxidation. researchgate.netresearchgate.net

The process begins by locating the structure of the transition state (TS), which is a first-order saddle point on the potential energy surface. This is a challenging computational task that requires specialized algorithms. Once the TS is found, its structure provides insight into the geometry of the molecule as it transforms from reactant to product. A frequency calculation is performed on the TS structure; a valid transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy (Eₐ), a critical parameter that determines the reaction rate. By modeling the pathway for a potential reaction, such as the N-acetylation, computational studies can predict the feasibility and kinetics of the transformation. tandfonline.com The heavily substituted nature of this compound would likely lead to high activation energies for reactions at the remaining open ring position (C₅) due to steric hindrance.

General computational methodologies for theoretical chemistry are well-established. For instance, Density Functional Theory (DFT) is a common method used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and to simulate vibrational and electronic spectra for various organic molecules. Similarly, computational approaches are frequently employed to investigate reaction mechanisms and predict the reactivity and selectivity of chemical transformations.

However, the application of these specific computational techniques to "this compound" has not been documented in the accessible scientific literature. Consequently, the detailed research findings, data tables, and specific computational predictions requested for the article cannot be provided at this time.

Environmental Fate and Transformation Pathways of 2,4,6 Trichloro 3 Methoxyaniline

Photodegradation Studies under Simulated Environmental Conditions

There is no available scientific literature detailing the photodegradation of 2,4,6-Trichloro-3-methoxyaniline under simulated environmental conditions.

Investigation of Photolytic Mechanisms and Influencing Wavelengths (e.g., UVB role)

Specific studies on the photolytic mechanisms of this compound, including the role of different wavelengths such as UVB, have not been found in the reviewed literature.

Identification of Photodegradation Products

Due to the lack of photodegradation studies, the potential photodegradation products of this compound have not been identified.

Data Table: Photodegradation of this compound

| Parameter | Value |

|---|---|

| Photodegradation Rate Constant | No data available |

| Quantum Yield | No data available |

| Half-life (Simulated Sunlight) | No data available |

Hydrolytic Degradation in Aqueous Media

No specific data on the hydrolytic degradation of this compound in aqueous media is present in the available scientific literature.

pH-Dependent Hydrolysis Kinetics

Research on the kinetics of hydrolysis for this compound at different pH levels could not be located.

Characterization of Hydrolysis Products

As no hydrolysis studies have been reported, the hydrolysis products of this compound remain uncharacterized.

Data Table: Hydrolytic Degradation of this compound

| pH | Rate Constant (k) | Half-life (t½) | Identified Hydrolysis Products |

|---|---|---|---|

| Acidic | No data available | No data available | No data available |

| Neutral | No data available | No data available | No data available |

Advanced Oxidation Process (AOP) for Chemical Degradation

There is a lack of studies investigating the degradation of this compound using Advanced Oxidation Processes (AOPs). Therefore, information on the efficacy of such treatment methods for this specific compound is not available.

Data Table: AOP Treatment of this compound

| AOP Method | Oxidant | Catalyst | Degradation Efficiency (%) | Identified Byproducts |

|---|---|---|---|---|

| e.g., Fenton | No data available | No data available | No data available | No data available |

| e.g., Ozonation | No data available | No data available | No data available | No data available |

Efficacy of Oxidants (e.g., hydroxyl radicals) in Compound Transformation

Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of recalcitrant organic pollutants. These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can initiate the degradation of complex organic molecules.

Similarly, research on the degradation of 2,6-dimethyl-aniline (2,6-DMA) by hydroxyl radicals generated through Fenton's reactions demonstrated a high second-order rate constant, with a mean value of 1.71 x 10¹⁰ M⁻¹s⁻¹. nih.govresearchgate.net This indicates a high susceptibility of the aniline (B41778) derivative to hydroxyl radical attack. The degradation of another chlorinated aromatic, 2,4,6-trichlorophenol (B30397) (TCP), has also been successfully achieved using processes that generate hydroxyl and sulfate radicals. researchgate.netresearchgate.net

Based on these findings for structurally related compounds, it can be inferred that hydroxyl radicals would be an effective oxidant for the transformation of this compound. The high reactivity of hydroxyl radicals with both the aniline and chlorinated aromatic moieties suggests a high probability of successful degradation.

Table 1: Reactivity of Structurally Similar Compounds with Hydroxyl Radicals

| Compound | Second-Order Rate Constant (M⁻¹ s⁻¹) | Oxidation Process |

| 2,4,6-Trichloroanisole (TCA) | 3.1 × 10⁹ | UV-LED/chlorination |

| 2,6-Dimethyl-aniline (2,6-DMA) | 1.71 x 10¹⁰ | Fenton's reactions |

This table presents data from structurally similar compounds to infer the potential reactivity of this compound with hydroxyl radicals.

Pathway Elucidation of AOP-Induced Degradation

The elucidation of degradation pathways is crucial for understanding the transformation of a parent compound into various intermediates and final products. In the absence of direct experimental data for this compound, the degradation pathways of analogous chlorinated anilines and phenols can serve as a predictive model.

The degradation of chlorinated anilines often involves a series of reactions initiated by hydroxyl radical attack. For 2,4-dichloroaniline, a proposed biodegradation pathway involves initial dechlorination followed by oxidative deamination to form chlorocatechol, which then undergoes ring cleavage. ethz.ch In the context of AOPs, the initial attack by hydroxyl radicals on the aromatic ring is a common primary step.

For 2,6-dimethyl-aniline, the proposed oxidation pathway by hydroxyl radicals involves the formation of several aromatic by-products, including 2,6-dimethyl-nitrobenzene, 2,6-dimethyl-phenol, and various quinones, before the aromatic ring is cleaved to form carboxylic acids such as maleic, lactic, oxalic, acetic, and formic acids. nih.govresearchgate.net

In the case of 2,4,6-trichlorophenol, oxidative degradation can proceed through a stepwise process involving the formation of di- and mono-chlorinated phenols, followed by the formation of quinones and eventually ring cleavage to smaller organic acids. researchgate.net The degradation of 2,4,6-trichloroanisole by UV-LED/chlorination also proceeds through the formation of various intermediates before mineralization. nih.gov

Based on these analogous pathways, the AOP-induced degradation of this compound would likely be initiated by hydroxyl radical attack on the aromatic ring. This could lead to several potential initial reactions:

Hydroxylation: Addition of a hydroxyl group to the aromatic ring, potentially leading to the formation of hydroxylated and chlorinated methoxyanilines.

Dechlorination: Removal of a chlorine atom, which is a critical step in reducing the toxicity of halogenated compounds. besjournal.com

Demethoxylation or Amine Group Oxidation: Attack on the methoxy (B1213986) or amino functional groups.

Following these initial steps, the aromatic ring is likely to be opened, leading to the formation of various aliphatic carboxylic acids and eventually complete mineralization to carbon dioxide, water, and inorganic ions.

Table 2: Potential Degradation Intermediates of this compound based on Analogous Compounds

| Compound Family | Potential Intermediates |

| Chlorinated Anilines | Chlorinated catechols, dechlorinated anilines |

| Dimethyl-aniline | Nitro- and phenol-derivatives, quinones, carboxylic acids (maleic, lactic, oxalic, acetic, formic) |

| Chlorinated Phenols | Di- and mono-chlorinated phenols, quinones |

This table provides a predictive overview of potential intermediate products during the AOP-induced degradation of this compound, based on pathways observed for structurally similar compounds.

Lack of Publicly Available Research on the Synthetic Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research detailing the role of This compound as a synthetic intermediate and precursor in the areas outlined in the user's request.

The requested article structure focused on the following applications:

Utilization in the Synthesis of Complex Aromatic Systems , including its role as a building block for polyhalogenated aromatic compounds and as a precursor to aryl ethers and polysubstituted aniline scaffolds.

Integration into Heterocyclic Ring Systems , specifically its derivatization for triazine-based architectures and the synthesis of other nitrogen-containing heterocycles.

Applications in Cross-Coupling Reactions .

Despite extensive searches for scholarly articles, patents, and chemical synthesis databases, no specific examples, detailed research findings, or data tables could be found for "this compound" corresponding to these synthetic applications.

Research literature does provide information on structurally related compounds, such as 2,4,6-Trichloroaniline (B165571) and N-acetyl-2,4,6-trichloroaniline . For instance, N-acetyl-2,4,6-trichloroaniline has been used in the palladium-catalyzed synthesis of substituted indoles, a type of nitrogen-containing heterocycle. rsc.org Similarly, the chemistry of 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride) is well-documented for creating triazine-based architectures through sequential nucleophilic substitutions. nih.govresearchgate.netnih.gov

However, these examples involve different starting materials. The strict requirement to focus solely on This compound prevents the inclusion of information on these related compounds. The absence of specific data for the requested molecule means that an article adhering to the provided outline and content inclusions cannot be generated at this time.

It is possible that this compound is a novel or highly specialized compound with its synthetic applications not yet reported in publicly accessible literature, or it may be an unstable intermediate. Therefore, the creation of a scientifically accurate and thorough article based on the requested structure is not feasible.

Role As a Synthetic Intermediate and Precursor Chemistry in Organic Synthesis

Applications in Cross-Coupling Reactions

Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Coupling Employing Derivatives

The chloro- and amino-substituents on the 2,4,6-trichloro-3-methoxyaniline ring serve as handles for engaging in several key cross-coupling reactions. The chlorine atoms, particularly at the 2, 4, and 6 positions, can act as leaving groups in Suzuki, Heck, and Sonogashira couplings, while the aniline (B41778) nitrogen is a nucleophile for Buchwald-Hartwig amination. The methoxy (B1213986) group, being electron-donating, influences the reactivity of the aromatic ring.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of carbon-carbon bond formation, coupling an organoboron species with an organohalide. For derivatives of this compound, the challenge lies in the activation of the C-Cl bonds, which are less reactive than C-Br or C-I bonds. Success in such couplings often relies on the use of electron-rich and sterically bulky phosphine ligands. These ligands facilitate the oxidative addition of the aryl chloride to the palladium(0) center, a crucial step in the catalytic cycle. The presence of multiple chlorine atoms and the electron-donating methoxy and amino groups can further modulate the reactivity, necessitating careful optimization of the catalyst system.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the efficiency of the Heck reaction with aryl chlorides is highly dependent on the catalyst system. Palladium complexes with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the reaction with these less reactive substrates. The steric hindrance around the chlorine atoms in this compound derivatives would likely necessitate the use of highly active catalyst systems to achieve reasonable yields.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. For the coupling of derivatives of this compound, the development of copper-free Sonogashira protocols might be advantageous to avoid potential side reactions. The choice of ligand is critical, with bulky and electron-rich phosphines often being effective for the coupling of challenging aryl chlorides.

Buchwald-Hartwig Amination: This powerful method for forming carbon-nitrogen bonds involves the palladium-catalyzed coupling of an amine with an aryl halide. In the context of this compound, the aniline itself can serve as the amine coupling partner. The development of specialized ligands, particularly bulky biarylphosphines, has been instrumental in expanding the scope of this reaction to include challenging substrates. These ligands promote the reductive elimination step of the catalytic cycle, leading to the formation of the desired C-N bond.

A summary of typical conditions for these coupling reactions with challenging aryl chlorides is presented below:

| Reaction | Typical Palladium Precatalyst | Typical Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biarylphosphines (e.g., SPhos, XPhos), NHCs | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |

| Heck | Pd(OAc)₂, PdCl₂ | Triphenylphosphine, BINAP, PHOX | Triethylamine, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Phosphine ligands (e.g., PPh₃), NHCs | Triethylamine, Diisopropylamine | Toluene, THF, DMF |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biarylphosphines (e.g., XPhos, RuPhos), DPPF, BINAP | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

Ligand Design and Catalyst Development for Coupling Reactions

The successful application of cross-coupling reactions to sterically hindered and electronically complex substrates like derivatives of this compound is intrinsically linked to the continuous evolution of ligand and catalyst design.

Ligand Design: The development of bulky and electron-rich ligands has been a game-changer for palladium-catalyzed cross-coupling reactions involving aryl chlorides.

Bulky Monodentate Phosphine Ligands: Ligands such as those developed by Buchwald and Hartwig, often featuring biaryl backbones, create a sterically demanding environment around the palladium center. This bulkiness promotes the formation of monoligated, highly reactive palladium(0) species, which are crucial for the oxidative addition of the inert C-Cl bond. The electron-rich nature of these ligands also facilitates this key step.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They are strong σ-donors, forming stable bonds with the palladium center and enhancing its catalytic activity. The steric and electronic properties of NHCs can be readily tuned by modifying their substituents, allowing for the optimization of catalysts for specific applications.

Bidentate Phosphine Ligands: Ligands like BINAP and DPPF have also proven effective, particularly in the Buchwald-Hartwig amination. These ligands can chelate to the palladium center, influencing the geometry and reactivity of the catalytic species.

Catalyst Development: The development of palladium precatalysts has simplified the execution of cross-coupling reactions. These are stable, air- and moisture-insensitive complexes that readily generate the active palladium(0) catalyst in situ. The use of such precatalysts, in combination with advanced ligands, allows for reproducible and high-yielding reactions even with challenging substrates.

For a substrate as complex as this compound, a systematic screening of various ligand and precatalyst combinations would be essential to identify the optimal conditions for each type of coupling reaction. The interplay of steric hindrance from the ortho-chlorine atoms and the electronic effects of the methoxy and amino groups would necessitate a catalyst system that is both highly active and selective.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Transformations Involving 2,4,6-Trichloro-3-methoxyaniline

The rich functionality of this compound makes it an ideal candidate for a variety of novel catalytic transformations. Future research will likely focus on leveraging its unique electronic and steric characteristics to develop new synthetic methodologies. Given the challenges associated with activating and selectively functionalizing polychlorinated aromatic systems, the development of advanced catalytic approaches is paramount.

Key areas for exploration include:

Catalytic C-H and C-N Bond Functionalization: While the aniline (B41778) core is electron-deficient due to the three chlorine atoms, the remaining C-H bond and the N-H bonds of the amino group are prime targets for functionalization. Research into palladium-catalyzed meta-C–H chlorination of anilines, using mediators like norbornene, could be adapted to introduce further functionality. nih.gov Similarly, developing catalytic systems for direct amination or arylation at the nitrogen center could provide access to a diverse library of derivatives. acs.org

Reductive Hydrodechlorination: Selective removal of one or more chlorine atoms through catalytic hydrodechlorination would yield less-halogenated methoxyanilines, which are valuable intermediates. Studies on bimetallic catalysts, such as Palladium-Iron (Pd-Fe) systems supported on silica, have shown high activity for the hydrodechlorination of chlorobenzene (B131634) and could be adapted for this substrate. mdpi.com Such transformations would increase the molecular diversity accessible from a single starting material.

Cross-Coupling Reactions: The C-Cl bonds on the ring could serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). A significant challenge will be achieving regioselectivity, controlling which of the three C-Cl bonds reacts. Future work could involve designing ligand-catalyst systems that can differentiate between the chlorine atoms at the 2, 4, and 6 positions based on their distinct electronic and steric environments.

Table 1: Potential Catalytic Transformations for this compound

| Transformation Type | Potential Reaction | Catalyst System (Example) | Potential Product Class |

|---|---|---|---|

| C-H Functionalization | meta-C-H Amination/Arylation | Palladium with specialized ligands | Polysubstituted anilines |

| Dehalogenation | Selective Hydrodechlorination | Pd-Fe bimetallic nanoparticles | Di- and monochloro-methoxyanilines |

| Cross-Coupling | Suzuki Coupling | Palladium with phosphine ligands | Aryl-substituted methoxyanilines |

| C-N Coupling | Buchwald-Hartwig Amination | Palladium or Copper catalysts | N-Aryl or N-Alkyl derivatives |

Application in Sustainable Chemistry Methodologies

Integrating this compound into sustainable chemistry frameworks requires a holistic approach, from its synthesis to its ultimate fate. This involves developing greener synthetic routes and applying circular economy principles to its entire life cycle.

Green Synthesis Routes and Solvent Minimization

Future research must prioritize the development of environmentally benign synthesis methods for this compound and its derivatives. This aligns with the core principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer chemicals. gold-chemistry.org

Potential research avenues include:

Safer Halogenating Agents: Traditional chlorination often involves hazardous reagents like chlorine gas. Research into greener alternatives, such as using trichloroisocyanuric acid (TCCA) in conjunction with solid acid catalysts like zeolites, offers a safer and more eco-compatible approach for the halogenation of aromatic compounds. researchgate.net

Catalytic Routes over Stoichiometric Reagents: Employing catalytic methods for both the synthesis of the aniline and its subsequent transformations is crucial. Catalysis minimizes waste by using small amounts of a catalyst that can be recycled, in contrast to stoichiometric reagents that are consumed and generate significant byproduct streams. noviams.com

Solvent Minimization and Green Solvents: Efforts should be made to reduce or eliminate the use of hazardous organic solvents. This could involve exploring reactions in greener solvents like water or bio-derived solvents, or developing solvent-free reaction conditions. rsc.org

Circular Economy Principles in Chemical Synthesis

The principles of a circular economy, which aim to eliminate waste and keep materials in use, are highly relevant to the synthesis and application of fine chemicals. noviams.comwhiterose.ac.uk Applying these principles to the chemistry of this compound would involve a paradigm shift from a linear "take-make-dispose" model to a circular one.

Key strategies include:

Design for Degradation: Designing derivatives of this compound that are biodegradable or can be easily broken down into non-toxic components after their useful life. This is particularly important for halogenated compounds, which can be persistent environmental pollutants. nih.gov

Use of Renewable Feedstocks: Investigating synthetic pathways that start from renewable feedstocks rather than petroleum-based sources. While challenging for this specific molecule, this principle is a cornerstone of a sustainable chemical industry. mdpi.com

Waste Valorization and Catalyst Recycling: Developing processes where byproducts are not treated as waste but are instead valorized as starting materials for other chemical processes. Furthermore, implementing efficient methods for recovering and reusing expensive and resource-intensive catalysts is essential for creating a closed-loop manufacturing system. cetjournal.it

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions, understand complex mechanisms, and ensure process safety, advanced in situ spectroscopic monitoring is indispensable. Real-time analysis allows chemists to track the concentrations of reactants, intermediates, and products as the reaction proceeds, providing a depth of insight that is unattainable through traditional offline analysis. For reactions involving a multifunctional substrate like this compound, these techniques are critical for achieving high selectivity and yield.

Future applications in this area would involve the use of techniques such as:

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring reactions in real-time, as they can provide structural information about molecules in solution without the need for sample extraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information on all species in a reaction mixture, making it invaluable for identifying transient intermediates and elucidating complex reaction pathways.

By combining these techniques, a comprehensive kinetic and mechanistic profile can be developed for novel transformations, accelerating the optimization process and enabling rapid scale-up.

Development of High-Throughput Screening for New Reactions and Derivatives

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of large numbers of chemical reactions in parallel. bmglabtech.com This approach, widely used in drug discovery, can be adapted to accelerate the discovery of new catalysts, reaction conditions, and derivatives involving this compound.

A typical HTS workflow would involve:

Assay Miniaturization: Reactions are conducted on a microplate format (e.g., 384- or 1536-well plates), using minimal quantities of the starting material. bmglabtech.com

Robotic Automation: Robotic systems are used for precise liquid handling, plate preparation, and reagent addition, ensuring high reproducibility.

Rapid Analysis: Automated analytical techniques, such as mass spectrometry or UV-Vis spectroscopy, are used to quickly assess the outcome of each reaction. enamine.net

By employing HTS, researchers could efficiently screen vast libraries of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for a desired transformation. ucsf.edu This would dramatically reduce the time and resources required to develop novel synthetic routes and expand the chemical space accessible from this compound.

Deeper Computational Insight into Advanced Reaction Mechanisms and Intermolecular Interactions

Computational chemistry provides a powerful lens through which to understand and predict chemical reactivity. For a molecule with the complexity of this compound, computational studies are essential for elucidating reaction mechanisms, rationalizing selectivity, and designing new experiments.

Future research should leverage computational methods such as:

Density Functional Theory (DFT): DFT calculations can be used to model the geometries of reactants, transition states, and products, providing detailed information about reaction energy barriers and pathways. Such studies have been successfully applied to understand the reaction mechanisms of other substituted anilines. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insight into the role of solvent effects and intermolecular interactions, which can be crucial in determining the outcome of a reaction.

Predictive Modeling: By calculating properties such as molecular orbital energies, charge distributions, and steric maps, computational models can predict the most likely sites of reactivity on the this compound core, guiding the design of selective synthetic transformations. For instance, such models could predict whether a nucleophilic or electrophilic attack is more likely and at which position on the aromatic ring.

By integrating these computational approaches with experimental work, a deeper and more fundamental understanding of the chemistry of this compound can be achieved, paving the way for its rational application in the synthesis of novel and valuable compounds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,4,6-Trichloro-3-methoxyaniline, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nitration, chlorination, and methoxylation of aniline derivatives. For example:

Chlorination : Use sulfuryl chloride (SO₂Cl₂) in dichloromethane under controlled temperature (0–5°C) to avoid over-chlorination .

Methoxylation : Introduce the methoxy group via nucleophilic substitution using sodium methoxide (NaOCH₃) in methanol .

- Purity Validation :

- HPLC with UV detection (λ = 254 nm) and a C18 column.

- 1H/13C NMR to confirm substitution patterns and absence of byproducts (e.g., unreacted chlorophenol intermediates) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer :